Glycine hydrochloride

Catalog No.
S749108
CAS No.
6000-43-7
M.F
C2H6ClNO2
M. Wt
111.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine hydrochloride

CAS Number

6000-43-7

Product Name

Glycine hydrochloride

IUPAC Name

2-aminoacetic acid;hydrochloride

Molecular Formula

C2H6ClNO2

Molecular Weight

111.53 g/mol

InChI

InChI=1S/C2H5NO2.ClH/c3-1-2(4)5;/h1,3H2,(H,4,5);1H

InChI Key

IVLXQGJVBGMLRR-UHFFFAOYSA-N

SMILES

C(C(=O)O)N.Cl

Synonyms

Acid, Aminoacetic, Aminoacetic Acid, Calcium Salt Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Glycine, Glycine Carbonate (1:1), Monosodium Salt, Glycine Carbonate (2:1), Monolithium Salt, Glycine Carbonate (2:1), Monopotassium Salt, Glycine Carbonate (2:1), Monosodium Salt, Glycine Hydrochloride, Glycine Hydrochloride (2:1), Glycine Phosphate, Glycine Phosphate (1:1), Glycine Sulfate (3:1), Glycine, Calcium Salt, Glycine, Calcium Salt (2:1), Glycine, Cobalt Salt, Glycine, Copper Salt, Glycine, Monoammonium Salt, Glycine, Monopotassium Salt, Glycine, Monosodium Salt, Glycine, Sodium Hydrogen Carbonate, Hydrochloride, Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Phosphate, Glycine, Salt Glycine, Monoammonium, Salt Glycine, Monopotassium, Salt Glycine, Monosodium

Canonical SMILES

C(C(=O)O)[NH3+].[Cl-]

The exact mass of the compound Glycine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glycine hydrochloride is the pre-protonated, crystalline hydrochloride salt of the simplest amino acid, glycine . In industrial and laboratory settings, it serves as a highly water-soluble, exact-stoichiometry precursor for acidic buffer systems, peptide synthesis, and specialized non-aqueous formulations . By providing the amino acid in a stable cationic form, it eliminates the need for manual acidification of the zwitterionic free base, ensuring precise control over chloride ion concentration and ionic strength in downstream applications .

Attempting to substitute pre-formed glycine hydrochloride with a manual mixture of glycine free base and liquid hydrochloric acid introduces significant process variability [1]. Titrating the free base with concentrated HCl causes localized heating, volume expansion, and inevitable overshoot or undershoot in chloride concentration, which alters the final ionic strength of the solution [1]. Furthermore, the free base exhibits less than one-third the aqueous solubility of the hydrochloride salt, strictly limiting the maximum concentration of stock solutions that can be prepared without precipitation [1].

Maximum Aqueous Solubility for Stock Solution Preparation

The hydrochloride salt form drastically alters the hydration thermodynamics of the amino acid. Quantitative solubility testing demonstrates that glycine hydrochloride achieves a maximum aqueous solubility of approximately 825 g/L at 20°C . In contrast, the zwitterionic glycine free base saturates at approximately 250 g/L at 25°C [1]. This >3-fold increase allows formulators to prepare highly concentrated liquid pre-mixes that occupy less volume and resist precipitation under cold storage.

Evidence DimensionAqueous solubility limit
Target Compound Data~825 g/L at 20°C
Comparator Or BaselineGlycine free base (~250 g/L at 25°C)
Quantified Difference>3.3x higher maximum solubility
ConditionsAqueous solution at standard ambient temperature

Enables the procurement and formulation of ultra-concentrated, space-efficient stock solutions for high-throughput manufacturing.

Stoichiometric Precision in Low-pH Buffer Formulation

For affinity chromatography and autoimmunostaining, buffers must maintain exact pH and ionic strength. Dissolving pre-formed glycine hydrochloride provides a guaranteed 1:1 molar ratio of glycine to chloride ions, yielding a highly reproducible baseline pH [1]. Using a generic mixture of glycine and HCl requires manual titration, which introduces volumetric dilution errors and variable chloride molarity that can shift protein elution profiles [2].

Evidence DimensionStoichiometric ratio of amino acid to chloride
Target Compound DataExact 1:1 molar ratio fixed in the crystal lattice
Comparator Or BaselineGlycine + HCl mixture (Variable Cl- molarity due to titration adjustments)
Quantified DifferenceElimination of titration-induced volume and concentration variance
ConditionsPreparation of pH 2.2 - 3.6 elution buffers

Ensures lot-to-lot reproducibility in cGMP buffer manufacturing by removing manual titration steps.

Thermal Processing and Decomposition Threshold

The crystal lattice of glycine hydrochloride exhibits different thermal behavior than the free base, which is relevant for anhydrous thermal processing or deep eutectic solvent formation. Glycine hydrochloride melts and begins decomposition at 175-180°C . The zwitterionic glycine free base requires significantly more thermal energy to disrupt its lattice, decomposing at approximately 233°C [1]. This lower thermal transition point allows the hydrochloride salt to be processed or incorporated into melts at temperatures that avoid severe carbonization.

Evidence DimensionMelting / decomposition temperature
Target Compound Data175-180°C
Comparator Or BaselineGlycine free base (~233°C)
Quantified Difference~53-58°C lower thermal transition point
ConditionsSolid-state heating at standard atmospheric pressure

Dictates the selection of the salt form for thermal extrusion or anhydrous melt syntheses requiring lower processing temperatures.

Peptide Stabilization via pH Memory in Aprotic Solvents

In non-aqueous parenteral formulations, standard aqueous buffers cannot maintain the required protonation state of sensitive peptides. Research demonstrates that adding 5 to 20 mM of glycine hydrochloride to dimethyl sulfoxide (DMSO) acts as a 'pH memory' excipient, maintaining 100% purity of the peptide glucagon at 40°C over 24 hours [1]. Unbuffered aprotic solvents or free base amino acids fail to provide the necessary proton-donating microenvironment, leading to rapid peptide aggregation and degradation [1].

Evidence DimensionPeptide purity retention in DMSO at 40°C
Target Compound Data100% purity maintained with 5-20 mM Glycine HCl
Comparator Or BaselineUnbuffered aprotic solvent (rapid degradation/aggregation)
Quantified DifferenceComplete prevention of thermal degradation in the tested timeframe
Conditions5 mg/mL glucagon in DMSO stored at 40°C for 24 hours

Provides a critical stabilizing excipient for formulators developing ready-to-use, liquid peptide therapeutics in non-aqueous vehicles.

cGMP Affinity Chromatography Elution Buffers

Due to its exact 1:1 stoichiometry, glycine hydrochloride is procured for large-scale preparation of pH 2.2-3.0 elution buffers. Direct dissolution avoids the volumetric and ionic strength variations associated with manual HCl titration, ensuring reproducible antibody recovery [1].

High-Concentration Laboratory Stock Solutions

Leveraging its 825 g/L aqueous solubility, this compound is utilized to prepare ultra-concentrated stock solutions for automated liquid handling systems, saving storage space and preventing low-temperature precipitation common with the free base .

Non-Aqueous Peptide Formulation

Glycine hydrochloride serves as a critical 'pH memory' excipient in aprotic polar solvents like DMSO. It provides the necessary acidic microenvironment to prevent the aggregation and degradation of sensitive injectable peptides, such as glucagon, during accelerated thermal storage [2].

UNII

225ZLC74HX

Related CAS

56-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H314 (62.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Glycine Agents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6000-43-7

Wikipedia

Glycine_hydrochloride

General Manufacturing Information

Glycine, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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